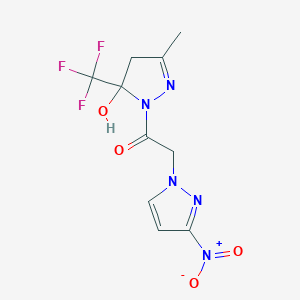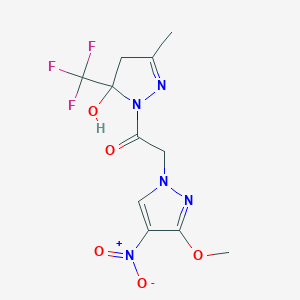![molecular formula C11H11N5O3 B279810 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B279810.png)
4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of hydrazides and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide involves the inhibition of enzymes and proteins that are essential for the growth and survival of bacteria, fungi, and cancer cells. This compound has been found to target specific molecular pathways that are involved in the pathogenesis of these diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and modulate the immune response. It has also been found to reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide in lab experiments include its high potency and selectivity towards specific targets. However, its limitations include its poor solubility in water and the need for further optimization of its pharmacokinetic properties.
Direcciones Futuras
1. Investigating the potential of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide as a novel therapeutic agent for the treatment of bacterial and fungal infections.
2. Exploring the use of this compound in combination with other drugs for cancer therapy.
3. Developing new formulations of this compound to improve its solubility and bioavailability.
4. Studying the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of this compound.
Métodos De Síntesis
The synthesis of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide involves the reaction of 3-nitro-1H-pyrazole with benzoyl hydrazine in the presence of a suitable catalyst. The reaction is carried out under optimized conditions to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
The potential applications of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide in scientific research are vast. This compound has been found to exhibit antibacterial, antifungal, and anti-inflammatory activities. It has also been investigated for its potential use in cancer therapy.
Propiedades
Fórmula molecular |
C11H11N5O3 |
|---|---|
Peso molecular |
261.24 g/mol |
Nombre IUPAC |
4-[(3-nitropyrazol-1-yl)methyl]benzohydrazide |
InChI |
InChI=1S/C11H11N5O3/c12-13-11(17)9-3-1-8(2-4-9)7-15-6-5-10(14-15)16(18)19/h1-6H,7,12H2,(H,13,17) |
Clave InChI |
GESZQNLGDUQQRM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])C(=O)NN |
SMILES canónico |
C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-bis(difluoromethyl)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279727.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-propylacetamide](/img/structure/B279729.png)


![Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279733.png)
![4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile](/img/structure/B279734.png)
![[5-[(3,5-dimethyl-4-nitro-1-pyrazolyl)methyl]-2-furanyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B279737.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279738.png)

![4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B279741.png)
![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279744.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279747.png)
![{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B279749.png)

